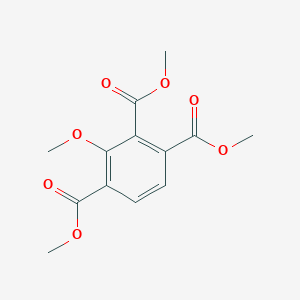
Trimethyl 3-methoxybenzene-1,2,4-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl 3-methoxybenzene-1,2,4-tricarboxylate is an organic compound with the molecular formula C12H12O6. It is a derivative of benzene, where three carboxylate groups and one methoxy group are attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethyl 3-methoxybenzene-1,2,4-tricarboxylate can be synthesized through esterification reactions. One common method involves the reaction of 3-methoxybenzene-1,2,4-tricarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl 3-methoxybenzene-1,2,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require reagents like halogens or nucleophiles, depending on the desired product.
Major Products Formed
Oxidation: 3-methoxybenzene-1,2,4-tricarboxylic acid.
Reduction: Trimethyl 3-methoxybenzene-1,2,4-tricarbinol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Trimethyl 3-methoxybenzene-1,2,4-tricarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.
Industry: It is employed in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of trimethyl 3-methoxybenzene-1,2,4-tricarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release carboxylic acids, which may then participate in various biochemical pathways. The methoxy group can also influence the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl 1,2,4-benzenetricarboxylate: Similar structure but lacks the methoxy group.
1,3,5-trimethoxybenzene: Contains three methoxy groups but lacks carboxylate groups.
Uniqueness
Trimethyl 3-methoxybenzene-1,2,4-tricarboxylate is unique due to the presence of both methoxy and carboxylate groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
32136-55-3 |
|---|---|
Formule moléculaire |
C13H14O7 |
Poids moléculaire |
282.25 g/mol |
Nom IUPAC |
trimethyl 3-methoxybenzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C13H14O7/c1-17-10-8(12(15)19-3)6-5-7(11(14)18-2)9(10)13(16)20-4/h5-6H,1-4H3 |
Clé InChI |
GSTREZWADUCAQX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1C(=O)OC)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



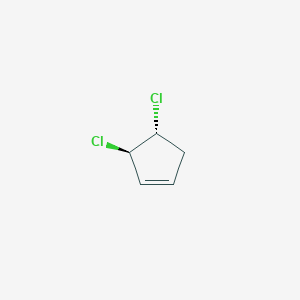




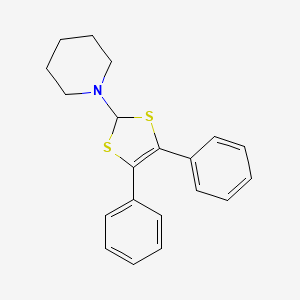
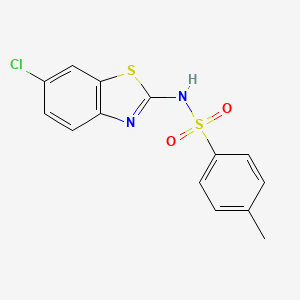
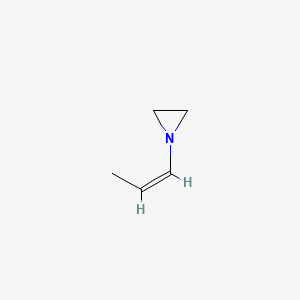
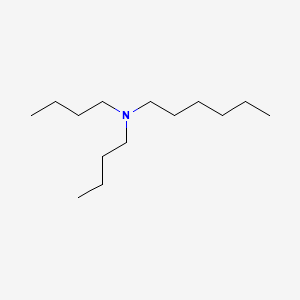
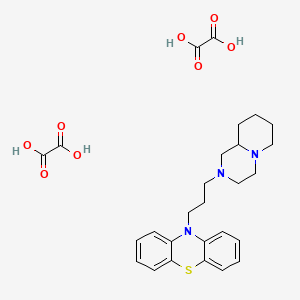
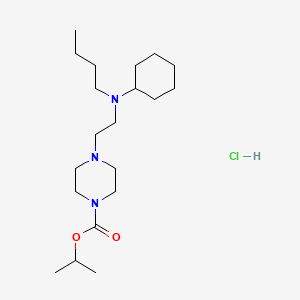
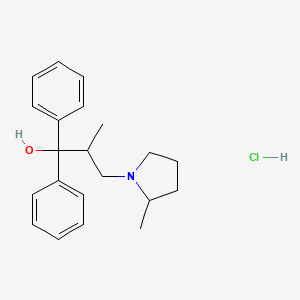
![3-Chloro-1-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B14690386.png)
